3-Chloro-1-(pyridin-3-ylmethyl)-1H-indazole
Description
Properties
IUPAC Name |
3-chloro-1-(pyridin-3-ylmethyl)indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c14-13-11-5-1-2-6-12(11)17(16-13)9-10-4-3-7-15-8-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMJWQAMAMMOIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2CC3=CN=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696031 | |
| Record name | 3-Chloro-1-[(pyridin-3-yl)methyl]-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017781-90-6 | |
| Record name | 3-Chloro-1-(3-pyridinylmethyl)-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017781-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-1-[(pyridin-3-yl)methyl]-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-(pyridin-3-ylmethyl)-1H-indazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chloropyridine with indazole derivatives under specific conditions to form the desired compound . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-1-(pyridin-3-ylmethyl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other derivatives with different functional groups.
Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted indazole derivatives .
Scientific Research Applications
Overview
3-Chloro-1-(pyridin-3-ylmethyl)-1H-indazole is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities and potential applications in drug discovery. This compound features both an indazole and a pyridine ring, which contribute to its unique properties and interactions with biological targets.
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
Medicinal Chemistry
- Anticancer Properties : Research has shown that derivatives of indazole, including this compound, exhibit promising anticancer activities. Studies indicate that it may induce apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death.
- Enzyme Inhibition : The compound has been explored for its ability to inhibit various enzymes, making it a candidate for therapeutic interventions in diseases where enzyme activity is dysregulated .
Biological Research
- Biological Pathways : this compound is utilized in studies focused on understanding biological pathways and interactions. Its ability to modulate enzyme activity and receptor binding provides insights into cellular processes such as proliferation and apoptosis .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a potential candidate for the development of new antibiotics .
Pharmaceutical Development
- Drug Candidate : The compound is being investigated as a potential drug candidate for various diseases due to its interaction with specific biological targets. Its structural features allow for modifications that can enhance potency and selectivity against target receptors or enzymes .
- Synthetic Intermediate : It serves as a key intermediate in the synthesis of more complex pharmaceuticals, particularly those targeting cancer and neurological disorders .
Industrial Applications
- Material Science : The compound is involved in the development of advanced materials, particularly functionalized polymers with unique properties suitable for electronics and coatings .
- Analytical Chemistry : It is employed as a standard in analytical methods, improving the accuracy of assays and tests conducted in laboratory settings .
Case Study 1: Anticancer Research
A study focusing on indazole derivatives demonstrated that modifications to the structure could enhance anticancer efficacy while reducing toxicity towards normal cells. This research underscores the potential of this compound as a lead compound for developing new anticancer agents .
Case Study 2: Enzyme Inhibition
Research involving enzyme inhibition revealed that compounds similar to this compound could effectively inhibit enzymes critical for disease progression, such as those involved in cancer metabolism. This highlights the compound's potential utility in therapeutic applications targeting metabolic pathways .
Mechanism of Action
The mechanism of action of 3-Chloro-1-(pyridin-3-ylmethyl)-1H-indazole involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Spectroscopic and Physicochemical Properties
NMR Analysis :
- In , NMR chemical shifts in regions A (39–44 ppm) and B (29–36 ppm) were used to deduce substituent locations in rapamycin analogs. Applying this approach, the 3-chloro and pyridinylmethyl groups in the target compound would likely perturb chemical shifts in analogous regions, indicating electronic effects on the indazole core .
- 1-Allyl-3-chloro-6-nitro-1H-indazole () exhibits a planar indazole ring (RMS deviation: 0.008 Å) and coplanar nitro group, suggesting that bulky substituents (e.g., pyridinylmethyl) may reduce planarity and alter intermolecular interactions .
Physicochemical Properties :
- QSPR models () show that structurally similar compounds (Tanimoto index >0.8) share comparable logP, solubility, and bioavailability. The target compound’s chloro and pyridinyl groups likely increase lipophilicity compared to non-halogenated analogs .
Bioactivity and Structure-Activity Relationships (SAR)
- 3-Substituted Indazoles : highlights that 3-substituted indazoles (e.g., 3-chloro derivatives) exhibit enhanced bioactivity compared to 1-substituted analogs, likely due to improved binding to tubulin or other targets .
- Pyridinylmethyl Group : The pyridine moiety may enhance solubility or enable π-π stacking interactions with biological targets, contrasting with the allyl or indolylmethyl groups in analogs () .
- Bioactivity Clustering : Compounds with similar structural features (e.g., halogenation, heteroaromatic side chains) cluster together in bioactivity profiles, as seen in . This suggests the target compound may share anticancer or antimicrobial activities with its analogs .
Table 2: Bioactivity Insights from Structural Analogs
Biological Activity
Overview
3-Chloro-1-(pyridin-3-ylmethyl)-1H-indazole is a heterocyclic compound that combines an indazole and a pyridine ring, making it a subject of interest in medicinal chemistry. Its potential biological activities include antimicrobial, anticancer, and other pharmacological effects. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparisons with similar compounds.
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate the activity of various enzymes and receptors, influencing cellular processes such as apoptosis and proliferation. The exact mechanisms can vary depending on the biological context:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Binding : It may bind to receptors that regulate cell signaling pathways, affecting cellular responses.
Anticancer Properties
Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound. For instance, research on related indazole-pyrimidine derivatives demonstrated their ability to activate caspase-3/7, inducing apoptosis in cancer cells while exhibiting lower toxicity towards normal cells (MCF10a) . This suggests that similar mechanisms could be explored for this compound.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. A study evaluating various synthesized alkaloids found that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating a potential for this compound to act as an antimicrobial agent .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Chloro-1-(pyridin-3-yl)-1H-pyrazole | Pyrazole ring instead of indazole | Antimicrobial |
| 3-Chloro-1-(pyridin-3-yl)-1H-pyrrole | Pyrrole ring instead of indazole | Anticancer |
| 3-Chloro-1-(pyridin-3-yl)-1H-imidazole | Imidazole ring instead of indazole | Antifungal |
The presence of both the indazole and pyridine rings in this compound may confer distinct biological activities compared to these related compounds due to unique interactions with biological targets .
Study on Anticancer Activity
A recent study focused on synthesizing new indazol-pyrimidine derivatives highlighted their effectiveness against various cancer cell lines (MCF7, A549, Caco2). The most promising candidates were subjected to further analysis for their mechanism of action and effects on the cell cycle . Although this study did not directly involve this compound, it underscores the potential for similar compounds in anticancer therapies.
Study on Antimicrobial Efficacy
In another investigation into monomeric alkaloids, several compounds exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values indicating effective microbial inhibition. The study emphasized that halogen substituents significantly influenced bioactivity . This finding suggests that the chlorine atom in this compound may enhance its antimicrobial properties.
Q & A
Basic: What are the recommended synthetic routes for 3-Chloro-1-(pyridin-3-ylmethyl)-1H-indazole, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step protocols , leveraging transition metal-catalyzed cross-coupling reactions. Key steps include:
- Pd-catalyzed coupling to attach the pyridinylmethyl group to the indazole core .
- Chlorination at the 3-position using reagents like POCl₃ or NCS (N-chlorosuccinimide) under reflux conditions .
- Solvent selection (e.g., DMF or ethanol) and base choice (e.g., K₂CO₃) significantly impact yield and purity.
Optimization Tips:
-
Use inert atmospheres (N₂/Ar) to prevent oxidation.
-
Monitor reaction progress via TLC or HPLC .
-
Example reaction conditions:
Step Reagents/Catalysts Temperature Time Yield Coupling Pd(PPh₃)₄, K₂CO₃ 80°C 12h 65–75% Chlorination NCS, DMF 60°C 6h 80–85%
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR confirms substitution patterns (e.g., pyridinylmethyl integration at δ 4.8–5.2 ppm for –CH₂–) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions.
- Mass Spectrometry (MS) :
- High-resolution ESI-MS validates molecular formula (e.g., [M+H]⁺ at m/z 274.05 for C₁₃H₁₁ClN₃) .
- Elemental Analysis : Matches calculated vs. observed C/H/N percentages (e.g., ±0.3% tolerance) .
Advanced: How can crystallographic data resolve ambiguities in the compound’s structural configuration?
Methodological Answer:
-
Single-crystal X-ray diffraction with SHELXL (via SHELX suite) is the gold standard for determining bond lengths, angles, and stereochemistry .
-
Example crystallographic parameters from analogous indazole complexes:
Parameter [OsIV·Me₂CO] Relevance Space Group P21/c Monoclinic symmetry Coordination Geometry Distorted octahedral Validates ligand binding modes Bond Length (Os–N) 2.01–2.05 Å Confirms indazole coordination via N1/N2 -
Tips :
- Use synchrotron radiation for high-resolution data.
- Refine thermal parameters to mitigate disorder in pyridinylmethyl groups.
Advanced: What strategies are used to assess its biological activity against kinase targets?
Methodological Answer:
- In vitro kinase assays :
- Screen against recombinant kinases (e.g., JAK2, EGFR) using ADP-Glo™ or radioactive [γ-³²P]ATP .
- IC₅₀ values correlate with substituent effects (e.g., chloro vs. trifluoromethyl groups) .
- Structure-Activity Relationship (SAR) :
- Modify pyridine/indazole substituents to enhance potency.
- Example SAR trends:
| Substituent (Position) | Kinase Inhibition (IC₅₀) |
|---|---|
| –Cl (3) | EGFR: 0.8 μM |
| –CF₃ (4) | JAK2: 1.2 μM |
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Systematic SAR Analysis :
- Compare substituent electronic effects (e.g., chloro’s electron-withdrawing vs. methyl’s donating) .
- Validate assays using positive controls (e.g., staurosporine for kinases).
- Data Normalization :
- Meta-Analysis Tools :
- Use cheminformatics platforms (e.g., Schrödinger’s Maestro) to model binding affinities across studies.
Advanced: What crystallographic software and refinements are optimal for analyzing metal-indazole complexes?
Methodological Answer:
- Software :
- Refinement Protocols :
- Apply anisotropic displacement parameters for non-H atoms.
- Use SQUEEZE (in PLATON) to model solvent-accessible voids .
- Case Study :
- In [OsIV·Me₂CO], axial vs. equatorial chloride ligands were resolved via difference Fourier maps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
